3-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-methylpropanamide
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Overview
Description
3-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-methylpropanamide is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a chloro-substituted phenyl ring and an indazole moiety, which are linked to a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-methylpropanamide typically involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Chlorination: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the reaction of the chlorinated indazole derivative with N-methylpropanamide under suitable conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by blocking sodium ion channels, particularly Nav1.7 . This action inhibits the propagation of electrical signals in neurons, which can be beneficial in the treatment of pain and other neurological conditions. The molecular targets include the voltage-gated sodium channels, and the pathways involved are related to the modulation of neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
- **2-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-(4-phenyl-2-butanyl)propanamide
- **4-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-[3-(1-pyrrolidinyl)propyl]butanamide
Uniqueness
3-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-methylpropanamide is unique due to its specific substitution pattern and the presence of the N-methylpropanamide group. This structural feature may confer distinct pharmacological properties, such as enhanced selectivity for sodium channel subtypes and improved pharmacokinetic profiles.
Properties
CAS No. |
57614-49-0 |
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Molecular Formula |
C17H16ClN3O |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
3-(5-chloro-3-phenylindazol-1-yl)-N-methylpropanamide |
InChI |
InChI=1S/C17H16ClN3O/c1-19-16(22)9-10-21-15-8-7-13(18)11-14(15)17(20-21)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,19,22) |
InChI Key |
DLFATVUKMMYLTL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCN1C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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